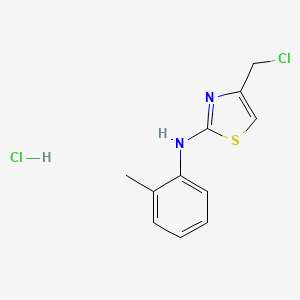
2-(2-fluorophenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, also known as FTAA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in biomedical research. FTAA is a fluorescent probe that has been shown to selectively bind to amyloid fibrils, which are protein aggregates that are associated with various diseases such as Alzheimer's and Parkinson's.
科学的研究の応用
Structural and Binding Characteristics
One study investigates the structural aspects of amide-containing isoquinoline derivatives, highlighting their ability to form gels and crystalline solids upon treatment with different acids. This research demonstrates the potential utility of similar compounds in forming host-guest complexes with enhanced fluorescence emission, suggesting applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Fluorescence and Sensing Applications
Another study introduces a fluorescent sensor based on an 8-aminoquinoline and 8-hydroxyquinoline platform. This sensor shows high selectivity and sensitivity to Cd(2+) ions in ethanol, distinguishing Cd(2+) from Zn(2+) via different sensing mechanisms. This research indicates potential applications of related compounds in environmental monitoring and analytical chemistry (Zhou et al., 2012).
Antimalarial and Antitumor Agents
Research into pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives, closely related to the structure of interest, shows potent antimalarial activities. These compounds were evaluated for their therapeutic index against Plasmodium species, demonstrating their potential as antimalarial agents (Guan et al., 2005). Additionally, new quinolin-4-one derivatives have been identified as potent antitumor agents, suggesting that compounds with similar structures could be explored for their anticancer properties (Chou et al., 2010).
Synthesis and Chemical Properties
There's also interest in the synthesis and chemical properties of quinoline derivatives, including methods for introducing fluorine or other substituents to enhance biological activity or solubility for potential drug development. This indicates the utility of such compounds in medicinal chemistry for the design of new therapeutic agents (Kidwai, Sapra, & Bhushan, 1999).
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c1-17-8-11-20(12-9-17)32(29,30)27-14-4-5-18-15-19(10-13-22(18)27)26-24(28)16-31-23-7-3-2-6-21(23)25/h2-3,6-13,15H,4-5,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEYJKQKZWDGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2749185.png)
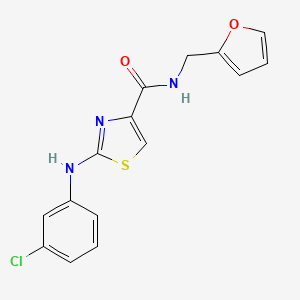
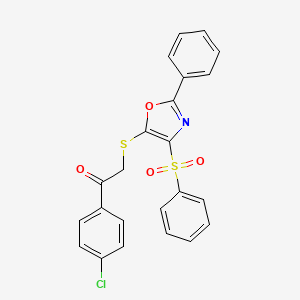

![3'-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2749191.png)
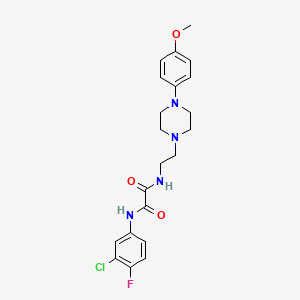
![5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2749194.png)

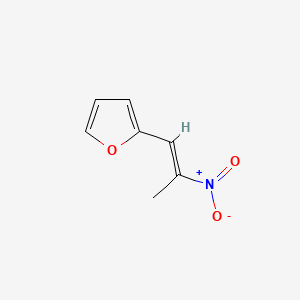
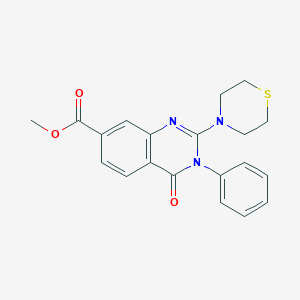
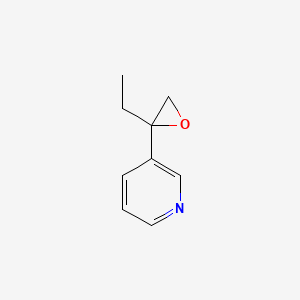
![2-(benzo[d]isoxazol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2749201.png)
